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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921 Get Quote

Welcome to the technical support center for ATTO 514 in live-cell imaging. This resource is

designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and frequently asked questions (FAQs) to address common

challenges encountered during live-cell imaging experiments with the ATTO 514 fluorophore.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 514 and what are its primary advantages for live-cell imaging?

ATTO 514 is a hydrophilic fluorescent dye characterized by its excellent water solubility, strong

absorption of light, and a high fluorescence quantum yield.[1][2] Its key advantages include

exceptional thermal and photostability, making it suitable for demanding applications like single-

molecule detection and high-resolution microscopy.[1][2] The dye is efficiently excited by the

514 nm laser line, commonly available on many microscopy systems.[1][2]

Q2: Is ATTO 514 cell-permeable for live-cell imaging?

The cell permeability of ATTO 514 can be a challenge as some ATTO dyes are considered cell-

impermeable.[3] However, studies have shown that by optimizing incubation conditions, such

as concentration and temperature, even dyes initially considered "live-cell incompatible" can be

used for labeling structures within living cells.[3] For intracellular targets, it is often necessary to

conjugate ATTO 514 to a cell-permeable molecule or use cellular delivery methods.

Q3: What are the optimal excitation and emission wavelengths for ATTO 514?
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For optimal performance, ATTO 514 should be excited in the range of 510 - 535 nm.[1][2] Its

maximum absorption (λabs) is at 511 nm, and its maximum fluorescence emission (λfl) is at

532 nm.[2]

Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from your target, leading to a

poor signal-to-noise ratio.

Possible Causes and Solutions:

Cause Recommended Solution

Excess Dye Concentration

Empirically determine the lowest effective dye

concentration. High concentrations can lead to

non-specific binding and increased background.

Non-Specific Binding of the Conjugate

- Include a blocking step with an appropriate

agent (e.g., BSA) if performing antibody-based

labeling.- For direct chemical labeling, ensure

thorough washing steps to remove unbound

dye.- Consider surface modifications, such as

PEGylation, to reduce non-specific interactions.

[4][5]

Cellular Autofluorescence

- Image cells in a phenol red-free medium.[6]-

Acquire a control image of unstained cells under

the same imaging conditions to determine the

level of autofluorescence.- If possible, use a

different fluorophore with excitation/emission

profiles that avoid the autofluorescence range of

your cells.

Contaminated Reagents or Imaging Dish

- Use high-purity, sterile reagents.- Ensure

imaging dishes are clean and free of fluorescent

contaminants.
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Caption: A flowchart for troubleshooting high background fluorescence.

Problem 2: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to distinguish your signal of interest from background noise,

impacting data quality and interpretation.

Possible Causes and Solutions:

Cause Recommended Solution

Insufficient Dye Labeling

- Optimize the labeling protocol by adjusting dye

concentration and incubation time.- Ensure the

target molecule is adequately expressed and

accessible.

Suboptimal Imaging Settings

- Use a high numerical aperture (NA) objective

to collect more light.- Optimize detector gain and

exposure time to maximize signal without

saturating the detector.[7]

Photobleaching

- Minimize the exposure time and excitation light

intensity.[8]- Use an anti-fade mounting medium

if compatible with your live-cell setup.- ATTO

dyes are generally photostable, but prolonged

exposure to high-intensity light will still cause

bleaching.[9]

High Background Noise

Refer to the "High Background" troubleshooting

section above. Reducing background is a key

component of improving SNR.

Optimizing Signal-to-Noise Ratio
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Caption: Key strategies for improving the signal-to-noise ratio.

Problem 3: Phototoxicity and Cytotoxicity
Prolonged exposure to excitation light can be harmful to cells (phototoxicity), and the

fluorescent dye itself can be toxic at certain concentrations (cytotoxicity).

Possible Causes and Solutions:
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Cause Recommended Solution

High Excitation Light Intensity/Duration

- Use the lowest possible laser power and

exposure time that provides an adequate signal.

[8]- Minimize the frequency of image acquisition

in time-lapse experiments.- Use a more

sensitive detector to allow for lower excitation

energy.

High Dye Concentration

- Perform a dose-response curve to determine

the optimal, non-toxic concentration of ATTO

514 for your specific cell type and experimental

duration. Micromolar concentrations of some

fluorophores may lead to potential cytotoxicity.

[3]- Incubate cells with the dye for the shortest

time necessary to achieve sufficient labeling.

Cellular Stress

- Maintain optimal physiological conditions for

your cells during imaging (temperature, CO2,

humidity).[10]- Ensure the imaging medium is

fresh and appropriate for live-cell experiments.

Quantitative Data and Comparisons
Table 1: Spectroscopic Properties of ATTO 514

Property Value Reference

Excitation Maximum (λabs) 511 nm [2]

Emission Maximum (λfl) 532 nm [2]

Molar Extinction Coefficient

(εmax)
115,000 M⁻¹cm⁻¹ [2]

Fluorescence Quantum Yield

(ηfl)
85% [2]

Fluorescence Lifetime (τfl) 3.9 ns [1]
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Table 2: Comparison of ATTO 514 with Other Common Green Fluorophores

Feature ATTO 514 Alexa Fluor 488
Green Fluorescent
Protein (GFP)

Excitation/Emission

Maxima
~511 / 532 nm ~495 / 519 nm ~488 / 509 nm

Brightness (εmax x

QY)
High (97,750)

Very High (72,000 x

0.92 = 66,240)

Moderate to High

(Varies by variant)

Photostability High High

Moderate

(photobleaching is a

known issue)

pH Sensitivity Low

Low (fluorescence is

stable over a wide pH

range)[11]

Can be sensitive to

pH changes

Labeling Method
Chemical Labeling

(requires conjugation)

Chemical Labeling

(requires conjugation)

Genetic Encoding

(expressed by the

cell)

Potential for

Cytotoxicity

Concentration-

dependent

Concentration-

dependent

Generally low, but

overexpression can

be a concern

Note: Brightness is a product of the molar extinction coefficient and the quantum yield. The

values presented are for comparative purposes and can vary based on the specific conjugate

and experimental conditions.

Experimental Protocols
General Protocol for Live-Cell Labeling with ATTO 514
Conjugates
This is a general guideline; specific parameters should be optimized for your cell type and

experimental setup.

Cell Preparation:
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Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

Culture cells to the desired confluency in their standard growth medium.

Preparation of Staining Solution:

Prepare a stock solution of the ATTO 514 conjugate in an appropriate solvent (e.g.,

DMSO).

Dilute the stock solution to the desired working concentration in a pre-warmed, phenol red-

free live-cell imaging medium. The optimal concentration should be determined empirically

but is often in the low micromolar range.

Staining:

Aspirate the culture medium from the cells.

Gently add the staining solution to the cells.

Incubate at 37°C in a 5% CO₂ environment for a duration determined by your optimization

(typically 15-60 minutes).

Washing:

Gently aspirate the staining solution.

Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound

dye.

Imaging:

Add fresh, pre-warmed live-cell imaging medium to the cells.

Proceed with imaging on a fluorescence microscope equipped with appropriate filters for

ATTO 514 (Excitation: ~514 nm, Emission: ~532 nm).

Use the lowest possible excitation power and exposure time to minimize phototoxicity and

photobleaching.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Staining

Imaging & Analysis

Culture Cells on
Imaging Dish

Prepare ATTO 514
Staining Solution

Incubate Cells
with Dye

Wash to Remove
Unbound Dye

Acquire Images

Analyze Data

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15552921?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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